molecular formula C18H24N6O2 B13990730 ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83291-30-9

ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate

Cat. No.: B13990730
CAS No.: 83291-30-9
M. Wt: 356.4 g/mol
InChI Key: JPRNYYRJWRLWGZ-UHFFFAOYSA-N
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Description

Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of a pyrido[3, 4-b]pyrazine derivative with an appropriate amine and an esterifying agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [5-amino-1,2,3, 4-tetrahydro-3-[(methylphenylamino)methyl]pyrido[3, 4-b]pyrazin-7-yl]-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds with similar structures but different substituents.

    Pyrido[3, 4-b]pyrazine derivatives: These compounds share the core pyrido[3, 4-b]pyrazine structure but have different functional groups attached.

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

83291-30-9

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C18H24N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-9,12,20-21H,3,10-11H2,1-2H3,(H3,19,22,23,25)

InChI Key

JPRNYYRJWRLWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(N2)CN(C)C3=CC=CC=C3)N

Origin of Product

United States

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